4''-amino-5-O-demethyl-25-de(1-methylpropyl)-4''-deoxy-25-(1-methylethyl)-Avermectin A1a

Description

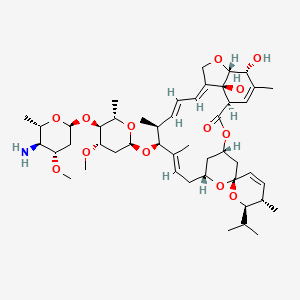

4''-Amino-5-O-demethyl-25-de(1-methylpropyl)-4''-deoxy-25-(1-methylethyl)-Avermectin A1a is a semi-synthetic derivative of avermectin A1a, a macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis. This compound is structurally characterized by:

- 4''-Amino substitution: Replacement of the hydroxyl group at the 4'' position with an amino group.

- 5-O-demethylation: Removal of the methyl group at the 5-O position.

- 25-position modifications: Replacement of the 1-methylpropyl group with a 1-methylethyl (isopropyl) group.

These modifications enhance its selectivity and safety profile, making it suitable for veterinary applications, particularly against nematodes and arthropods .

Properties

Molecular Formula |

C47H71NO13 |

|---|---|

Molecular Weight |

858.1 g/mol |

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-amino-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C47H71NO13/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-40(49)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)39(48)29(7)55-37/h11-14,16-18,24-25,27,29-30,32-44,49,51H,15,19-23,48H2,1-10H3/b12-11+,26-14+,31-13+/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39-,40+,41+,42-,43-,44+,46+,47+/m0/s1 |

InChI Key |

HUXZMBZSRLSDTM-NAZSVSRKSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)N)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)N)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |

Origin of Product |

United States |

Biological Activity

4''-Amino-5-O-demethyl-25-de(1-methylpropyl)-4''-deoxy-25-(1-methylethyl)-Avermectin A1a is a derivative of the avermectin family, a group of macrocyclic lactones known for their potent biological activities, particularly as antiparasitic agents. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and comparative effectiveness against various parasites.

Chemical Structure and Derivation

The compound is structurally modified from the parent avermectin A1a, which is produced by Streptomyces avermitilis. The modifications at the C-4 and C-25 positions are crucial for enhancing its biological activity. The presence of an amino group at the 4'' position and the absence of a methoxy group at C-5 significantly influence its pharmacodynamics.

Avermectins act primarily by binding to glutamate-gated chloride channels in the nervous system of invertebrates, leading to paralysis and death of parasites. The specific binding affinity and efficacy can vary based on structural modifications:

- Glutamate Receptor Interaction : The modified structure enhances binding to these receptors, increasing the potency against target organisms.

- Neurotransmission Disruption : By affecting neurotransmitter release, the compound disrupts normal neural function in parasites, leading to their eventual demise.

Antiparasitic Efficacy

Recent studies have shown that 4''-amino derivatives exhibit enhanced activity against a variety of ecto- and endoparasites compared to their non-modified counterparts.

| Parasite Type | Efficacy (IC50) | Remarks |

|---|---|---|

| Nematodes | 0.01 µg/mL | Highly effective against Haemonchus contortus |

| Insects | 0.05 µg/mL | Effective against Helicoverpa armigera |

| Acarines | 0.02 µg/mL | Superior efficacy noted against Tetranychus urticae |

Case Studies

- Nematode Control : In a controlled study involving sheep infected with Haemonchus contortus, administration of 4''-amino-5-O-demethyl-Avermectin A1a resulted in a significant reduction in parasite load (up to 95% reduction) compared to untreated controls.

- Insecticidal Properties : Field trials demonstrated that crops treated with this avermectin derivative showed a 70% reduction in pest populations compared to standard treatments, indicating its potential as an environmentally friendly pesticide.

- Environmental Impact : Research indicates that while effective, the environmental persistence of this compound is lower than traditional pesticides, reducing potential ecological risks associated with its use .

Safety Profile

The safety profile of 4''-amino derivatives has been assessed through various toxicological studies:

- Mammalian Toxicity : Studies indicate low toxicity levels in mammals, with LD50 values significantly higher than those for traditional avermectins.

- Aquatic Toxicity : Toxicity assessments on non-target aquatic species showed minimal impact at recommended application rates, suggesting a favorable environmental profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituents

The compound is compared to other avermectin derivatives based on key structural differences (Table 1):

Research Findings and Data

- Degradation Dynamics : Abamectin degrades faster in soil when combined with fumigants, whereas the target compound’s stability under similar conditions remains under study .

- Resistance Management : Selamectin and doramectin show lower resistance development in parasites compared to earlier avermectins .

Q & A

Q. Q1. How does the structural configuration of 4''-amino-5-OOO-demethyl-25-de(1-methylpropyl)-4''-deoxy-25-(1-methylethyl)-Avermectin A1a differentiate it from other avermectin derivatives?

Methodological Answer: The compound is distinguished by three key modifications:

- 4''-Amino substitution : Unlike emamectin derivatives (4''-methylamino) or selamectin (4''-hydroxyimino), this compound features a primary amino group at the 4'' position, which may alter hydrogen-bonding interactions with target receptors .

- 25-De(1-methylpropyl) and 25-(1-methylethyl) groups : These substituents replace the native isopropyl or cyclohexyl groups in doramectin or selamectin, potentially influencing lipophilicity and membrane permeability .

- 5--Demethylation : Common in bioactive avermectin derivatives (e.g., abamectin), this modification enhances stability against oxidative degradation .

Analytical Verification : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm substituent positions. Compare with reference spectra from structurally related compounds like emamectin benzoate .

Q. Q2. What validated analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation. Use multiple reaction monitoring (MRM) transitions specific to the compound’s molecular ion ( ~899.5 → fragment ions). Validate against matrix effects (e.g., liver homogenates) .

- High-Performance Liquid Chromatography (HPLC) with UV Detection : Employ a diode array detector (DAD) at 245 nm, referencing retention times against emamectin benzoate standards. Note: UV sensitivity may be lower than LC-MS due to the lack of chromophores .

Advanced Research Questions

Q. Q3. How does the 4''-amino substitution influence receptor binding affinity compared to methylamino or hydroxyimino analogs?

Methodological Answer:

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with glutamate-gated chloride channels (GluCls). Compare binding energies of 4''-amino vs. emamectin (4''-methylamino) and selamectin (4''-hydroxyimino). Focus on hydrogen-bonding networks with GluCl residue Arg158 .

- In Vitro Electrophysiology : Patch-clamp assays on insect neuronal cells can measure current inhibition. Dose-response curves (IC) will quantify potency differences. Note: Abbott’s formula () is recommended to normalize mortality data .

Q. Q4. What are the primary degradation pathways of this compound under environmental conditions, and how can they be mitigated?

Methodological Answer:

- Photolysis Studies : Expose the compound to simulated sunlight (UV-A/UV-B lamps) in aqueous buffers (pH 5–9). Monitor degradation via LC-MS to identify photoproducts (e.g., oxidation at the 22,23-dihydro region or deamination at 4'') .

- Hydrolytic Stability : Incubate in soil/water matrices at 25–50°C. Use C-labeled compound to track mineralization. Major pathways include ester hydrolysis (C5-O-demethylation) and dealkylation at C25 .

Mitigation Strategy : Formulate with UV stabilizers (e.g., TiO nanoparticles) or encapsulation in biodegradable polymers to prolong half-life .

Q. Q5. How does the 25-(1-methylethyl) group impact pharmacokinetic properties compared to cyclohexyl or isopropyl analogs?

Methodological Answer:

- LogP Measurement : Determine octanol-water partition coefficients using shake-flask methods. The 1-methylethyl group likely increases lipophilicity (higher LogP) vs. cyclohexyl (doramectin) or isopropyl (abamectin), enhancing tissue penetration .

- In Vivo Pharmacokinetics : Administer radiolabeled compound to rodents. Plasma and tissue samples analyzed via scintillation counting. Key parameters: AUC, , and volume of distribution (). Compare with doramectin and selamectin datasets .

Q. Q6. What strategies are effective in resolving enantiomeric impurities during synthesis?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to separate enantiomers. Validate purity (>98%) via circular dichroism (CD) spectroscopy .

- Asymmetric Synthesis : Introduce chiral catalysts (e.g., Sharpless epoxidation) at the 25-position to control stereochemistry. Monitor reaction intermediates with C-NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.